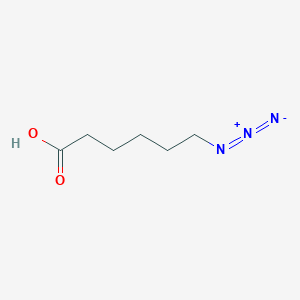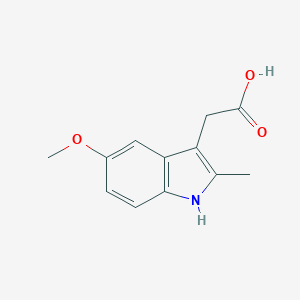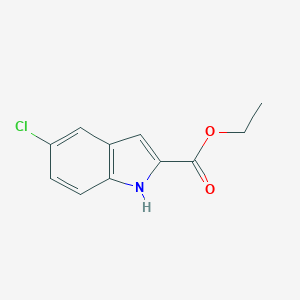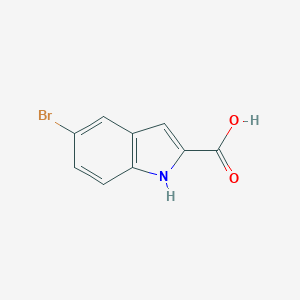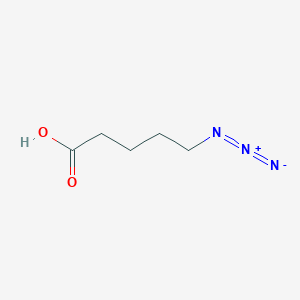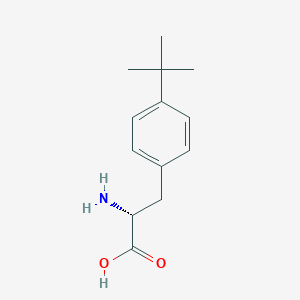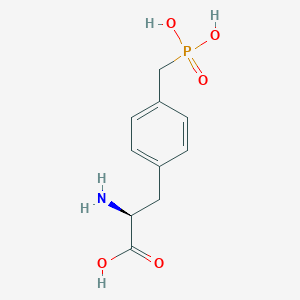
(R)-2-Amino-3-(4-Aminophenyl)propansäure
Übersicht
Beschreibung
4-Amino-D-phenylalanine is the D-enantiomer of 4-aminophenylalanine . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain .
Synthesis Analysis
An efficient enzymatic process was developed to produce optically pure D-phenylalanine through asymmetric resolution of the racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase (Rg PAL) from Rhodotorula glutinis JN-1 . The resolution efficiency using this method in a recirculating packed-bed reactor was higher than that in a stirred-tank reactor .
Molecular Structure Analysis
The molecular formula of 4-Amino-D-phenylalanine is C9H12N2O2 .
Physical And Chemical Properties Analysis
Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
D-Aminosäuren werden als Schlüsselkomponenten in verschiedenen Medikamenten wie β-Lactam-Antibiotika, Fruchtbarkeitsmitteln, Antikoagulanzien und Pestiziden verwendet .
Enzymatische Synthese
Sie werden durch enzymatische Prozesse für die industrielle Verwendung synthetisiert .
Lebensmittelindustrie
D-Aminosäuren finden aufgrund ihrer einzigartigen Eigenschaften Anwendungen in Lebensmittelprodukten .
Landwirtschaftliche Chemikalien
Sie werden bei der Herstellung bestimmter landwirtschaftlicher Chemikalien eingesetzt .
Kosmetik
Aufgrund ihrer biologischen Aktivität werden D-Aminosäuren auch in Kosmetikprodukten verwendet .
Chelattherapie
Einige Derivate wirken als Chelatoren, die durch die Entfernung von Eisenionen vor oxidativem Schaden schützen können .
Wirkmechanismus
Target of Action
It’s worth noting that amino acids and their derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s known that amino acids and their derivatives can participate in a variety of biochemical reactions, including transamination, decarboxylation, and others . These reactions can lead to changes in the activity of enzymes, the function of receptors, and the regulation of metabolic pathways .
Biochemical Pathways
®-2-Amino-3-(4-aminophenyl)propanoic acid, being an amino acid derivative, is likely to be involved in amino acid metabolism. Amino acids play crucial roles in various biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production . They can also influence the urea cycle, which is responsible for the detoxification of ammonia in the body .
Pharmacokinetics
As an amino acid derivative, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Amino acids and their derivatives can influence a variety of cellular processes, including protein synthesis, cell signaling, and energy metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of ®-2-Amino-3-(4-aminophenyl)propanoic acid . For instance, the pH can affect the ionization state of the molecule, thereby influencing its absorption and distribution. Temperature can affect the rate of biochemical reactions, while other molecules can interact with ®-2-Amino-3-(4-aminophenyl)propanoic acid, potentially altering its effects .
Safety and Hazards
When handling 4-Amino-D-phenylalanine, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
D-4-Aminophenylalanine participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for phenylalanine ammonia-lyase (PAL), a key enzyme involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the production of a diverse group of secondary metabolites, including flavonoids, which are crucial for plant growth and development .
Cellular Effects
The effects of D-4-Aminophenylalanine on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of D-4-Aminophenylalanine involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it can be converted into tyrosine, which is then converted into L-DOPA, leading to the synthesis of dopamine, norepinephrine, and epinephrine .
Temporal Effects in Laboratory Settings
The effects of D-4-Aminophenylalanine can change over time in laboratory settings. Studies have shown that 5.7 g L−1 of 4APhe was produced from enzymatic hydrolysis by HKE6027, which was 24% lower than that obtained from glucose . This indicates that the stability, degradation, and long-term effects of D-4-Aminophenylalanine on cellular function can vary depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of D-4-Aminophenylalanine can vary with different dosages in animal models. For instance, studies have shown that phenylalanine can help treat chronic pain, strengthen the effect of UVA radiation for people with vitiligo, and even improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models .
Metabolic Pathways
D-4-Aminophenylalanine is involved in several metabolic pathways. It is a substrate for the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the first step in the phenylpropanoid metabolic pathway . This pathway leads to the biosynthesis of a diverse group of secondary metabolites .
Subcellular Localization
It is likely that this compound is localized in the cytoplasm, as suggested by studies on similar compounds
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHFUGDYMFHEI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102281-45-8 | |
| Record name | p-Amino-D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-D-phenylalanine in targeting αvβ3 integrin?
A1: 4-Amino-D-phenylalanine plays a crucial role in a novel approach to targeted cancer therapy. Researchers have successfully synthesized conjugates using Doxsaliform, a prodrug of the chemotherapy agent Doxorubicin, and peptides that target the αvβ3 integrin, a protein often overexpressed in cancer cells []. In these conjugates, 4-Amino-D-phenylalanine is incorporated into the structure of the targeting peptide, cyclic-(N-Me-VRGDf), providing a specific site for attaching Doxsaliform. This strategic modification maintains the high affinity of the peptide for αvβ3 integrin, enabling targeted delivery of the Doxorubicin prodrug to cancer cells [].
Q2: How is 4-Amino-D-phenylalanine utilized in the development of enantioselective sensors?
A2: 4-Amino-D-phenylalanine serves as a key component in creating a highly enantioselective capacitive immunosensor for detecting chiral amino acids []. In this application, 4-Amino-D-phenylalanine is immobilized onto a gold electrode surface. Its specific interaction with an anti-D-amino acid antibody leads to detectable capacitance changes, allowing for the highly sensitive detection of D-amino acids, such as D-phenylalanine, even within mixtures containing both enantiomers [].
Q3: Can you describe a synthetic method for producing biotinylated 4-Amino-D-phenylalanine?
A3: A rapid and efficient one-step synthesis method has been developed for producing biotinylated 4-Amino-D-phenylalanine with Fmoc protection at the α-amino group []. This method explores various coupling reagents, with 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HBTU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) proving particularly effective for achieving high yields of the desired biotinylated product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



